Nor Propoxyphene-d7 Maleate Salt

Forensic Toxicology Bioanalysis GC-MS

Nor Propoxyphene-d7 Maleate Salt (CAS 1246833-85-1) is a stable isotope-labeled analog of the major pharmacologically active metabolite of the opioid analgesic propoxyphene. Its core utility is as an internal standard (IS) in mass spectrometry-based analytical workflows (e.g., LC-MS/MS, GC-MS).

Molecular Formula C25H31NO6
Molecular Weight 448.6 g/mol
Cat. No. B13443602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNor Propoxyphene-d7 Maleate Salt
Molecular FormulaC25H31NO6
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i5D,7D,8D,11D,12D,15D2;
InChIKeyHCQPFYNZJNOOKN-RJBGEAFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nor Propoxyphene-d7 Maleate Salt: A Specialized Deuterated Internal Standard for Norpropoxyphene Quantitation


Nor Propoxyphene-d7 Maleate Salt (CAS 1246833-85-1) is a stable isotope-labeled analog of the major pharmacologically active metabolite of the opioid analgesic propoxyphene [1]. Its core utility is as an internal standard (IS) in mass spectrometry-based analytical workflows (e.g., LC-MS/MS, GC-MS) . The molecule contains seven deuterium atoms incorporated into its benzyl and phenyl moieties, providing a distinct mass shift of +7 Da relative to the unlabeled analyte, (+)-Norpropoxyphene . This product is exclusively intended for research and forensic applications, not for diagnostic or therapeutic use .

Why Interchanging Norpropoxyphene-d7 with Other Deuterated Analogs Risks Quantitation Failure


Direct substitution with a non-deuterated norpropoxyphene reference standard fails entirely for its primary function as an internal standard, as it would be indistinguishable from the analyte in a mass spectrometer. Critically, even substitution with an alternative deuterated analog (e.g., Norpropoxyphene-d5) is not trivial. The specific +7 Da mass shift provided by the -d7 label is crucial for avoiding signal interference from natural isotopic abundance (M+2, M+3 peaks) of the unlabeled analyte or other matrix components, a known source of quantitation bias in complex biological samples [1]. Furthermore, the chromatographic behavior of deuterated internal standards can sometimes differ from the analyte, a phenomenon known as a reverse isotope effect. The specific placement of deuterium atoms in the -d7 compound is designed to minimize such effects [2]. Therefore, the selection of this specific labeled standard is non-interchangeable for achieving the stated accuracy and precision in validated methods.

Procurement-Relevant Quantitative Evidence: Nor Propoxyphene-d7 Maleate Salt vs. Closest Alternatives


Method Validation: Accuracy and Precision in Human Plasma Using a Deuterated Internal Standard

While not a direct head-to-head comparison, a validated GC-MS method using a deuterated analog (IS) for norpropoxyphene demonstrates the benchmark performance expected when using a product like Nor Propoxyphene-d7 Maleate Salt. This establishes the quantitative baseline against which other quantification strategies (e.g., using a structural analog IS) must be compared [1].

Forensic Toxicology Bioanalysis GC-MS

Isotopic Purity: Nor Propoxyphene-d7 vs. Norpropoxyphene-d5 Formulations

Nor Propoxyphene-d7 Maleate Salt (7 deuterium atoms) is specifically supplied with a certified purity, whereas the more common Norpropoxyphene-d5 is often supplied as a mixture of deuterated forms (d1-d5) . This is a critical distinction for end-users requiring a defined isotopic composition.

Reference Materials Stable Isotope Labeling LC-MS

Mass Spectrometric Distinction: Avoiding Natural Isotope Interference

The +7 Da mass shift of Nor Propoxyphene-d7 provides a significant practical advantage over a +5 Da shift. The larger mass difference places the IS's precursor and product ions further away from the naturally occurring M+2 and M+3 isotopes of the unlabeled analyte (C21H27NO2, MW 325.44), which can be substantial and cause cross-talk in the MS detector [1].

Bioanalysis LC-MS/MS Method Development

Stability for Long-Term Studies: Deuteration Prevents Metabolic Back-Exchange

Studies on related propoxyphene isotopologues demonstrate that strategic deuterium placement on the benzyl and phenyl rings creates a stable label that does not undergo metabolic back-exchange in vivo [1]. This contrasts with deuterium labels on labile positions, such as those adjacent to nitrogen or oxygen atoms, which can be lost through enzyme-mediated hydrogen-deuterium exchange.

Drug Metabolism Pharmacokinetics ADME

Validated Application Scenarios for Nor Propoxyphene-d7 Maleate Salt in Forensic and Clinical Research


Definitive Quantification of Norpropoxyphene in Forensic Toxicology Casework

This standard is essential for forensic laboratories developing or running validated LC-MS/MS or GC-MS methods to quantify norpropoxyphene in post-mortem blood or urine. Its use as an internal standard directly enables the high accuracy (RE within ±10%) and precision (RSD 2-15%) required for reporting definitive results in legal proceedings [1]. Its +7 Da mass shift ensures robust quantification even in the presence of complex post-mortem matrix interferences, a critical advantage over less differentiated internal standards [2].

Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies Involving Propoxyphene

In clinical research investigating the metabolism of propoxyphene (e.g., by CYP3A4) or its potential for DDIs, the -d7 standard is indispensable. It allows for the precise measurement of norpropoxyphene concentrations in plasma over time [1]. The metabolic stability of its deuterium label, confirmed in analogous compounds, prevents label loss, thereby ensuring the integrity of the calculated pharmacokinetic parameters like AUC and Cmax [2].

Development and Validation of Novel Analytical Methods for Synthetic Opioids

This product is a critical reagent for academic and industrial researchers who are developing new multi-analyte panels for synthetic opioids and their metabolites. The superior mass separation and defined isotopic purity of the -d7 standard simplifies method development, reduces potential cross-talk, and provides a robust, validated starting point for achieving the low ng/mL limits of quantitation necessary for these potent compounds [1].

Preparation of Calibration Curves and Quality Control (QC) Samples for Routine Analysis

For laboratories performing routine norpropoxyphene analysis, this compound is the primary material for spiking blank biological matrices to create calibration standards and QC samples. The benchmark performance data from validated methods show that using a deuterated analog like this enables a linear calibration range of 25-1000 ng/mL with R² > 0.99, ensuring the reliability of every batch of unknown sample analyses [1].

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